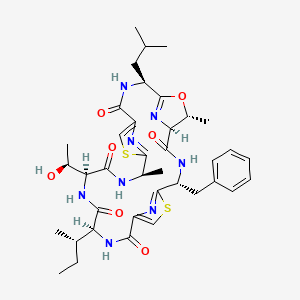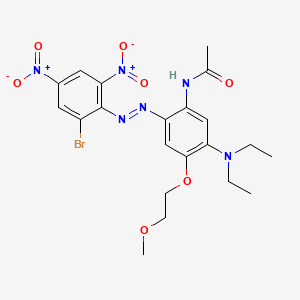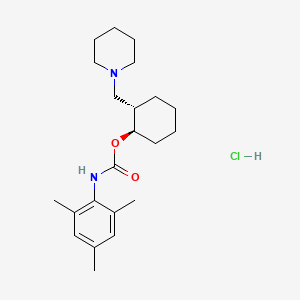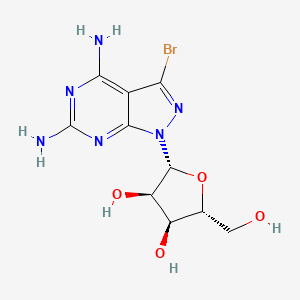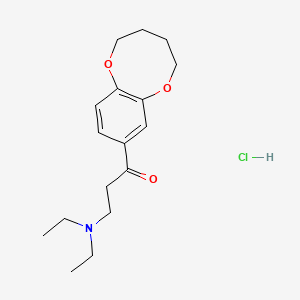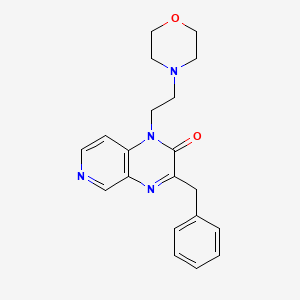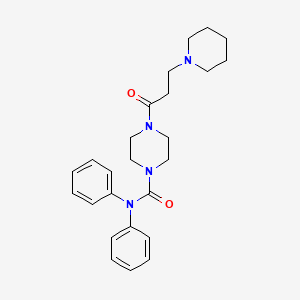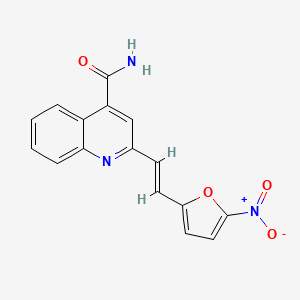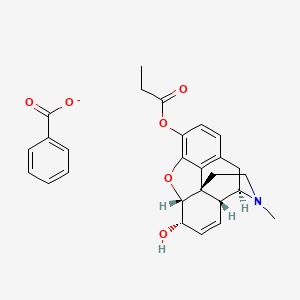
3-O-Propionylmorphine benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Propionylmorphine benzoate is a derivative of morphine, an opioid alkaloid. This compound is synthesized to enhance the lipophilicity of morphine, thereby improving its transdermal delivery and duration of action. It is a potential prodrug of morphine, designed to provide sustained analgesia for patients suffering from long-acting pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Propionylmorphine benzoate involves esterification reactions. The Schotten-Baumann reaction is commonly employed, using sodium hydrogen carbonate, triethylamine, or pyridine in methylene chloride or 1,2-dichloroethane as solvents. The presence of 4-dimethylaminopyridine catalyst is also utilized, especially in the case of tertiary alcohols .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to determine the log D (pH 7.4) values and hydrolysis rate constants of the synthesized compounds .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Propionylmorphine benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its pharmacological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various morphine derivatives with altered pharmacological properties. These derivatives are studied for their potential use as analgesics and other therapeutic agents .
Aplicaciones Científicas De Investigación
3-O-Propionylmorphine benzoate has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of morphine derivatives and their potential as prodrugs.
Biology: Research focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: It is investigated for its potential as a long-acting analgesic with fewer side effects compared to morphine.
Industry: The compound is explored for its use in transdermal drug delivery systems, providing sustained release of the active ingredient
Mecanismo De Acción
3-O-Propionylmorphine benzoate exerts its effects by interacting with opioid receptors in the central nervous system. The compound is enzymatically hydrolyzed to release morphine, which then binds to the µ-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, resulting in analgesia. The enhanced lipophilicity of the compound allows for better blood-brain barrier penetration and prolonged duration of action .
Comparación Con Compuestos Similares
- 3-O-Acetylmorphine benzoate
- 6-O-Propionylmorphine hydrochloride
- 3,6-O-Dipropionylmorphine
Comparison: 3-O-Propionylmorphine benzoate is unique due to its specific esterification at the 3-O position, which enhances its lipophilicity and transdermal delivery. Compared to 3-O-Acetylmorphine benzoate, it has similar antinociceptive activity but offers better pharmacokinetic properties. 6-O-Propionylmorphine hydrochloride and 3,6-O-Dipropionylmorphine also exhibit similar analgesic effects, but their esterification at different positions results in varying degrees of lipophilicity and duration of action .
Propiedades
Número CAS |
127786-13-4 |
|---|---|
Fórmula molecular |
C27H28NO6- |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] propanoate;benzoate |
InChI |
InChI=1S/C20H23NO4.C7H6O2/c1-3-16(23)24-15-7-4-11-10-13-12-5-6-14(22)19-20(12,8-9-21(13)2)17(11)18(15)25-19;8-7(9)6-4-2-1-3-5-6/h4-7,12-14,19,22H,3,8-10H2,1-2H3;1-5H,(H,8,9)/p-1/t12-,13+,14-,19-,20-;/m0./s1 |
Clave InChI |
QBEQUHUCKUZOJD-IWTFXSOJSA-M |
SMILES isomérico |
CCC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
SMILES canónico |
CCC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



